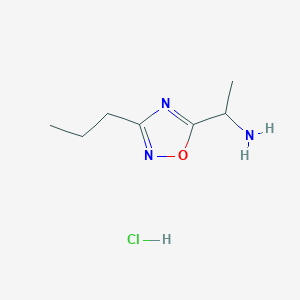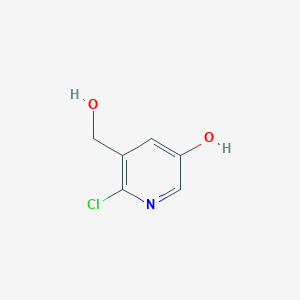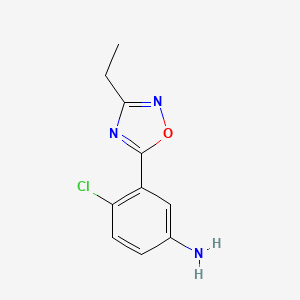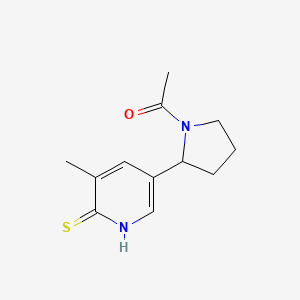
2-Methyl-5-(2-phenylthiazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(2-phenylthiazol-4-yl)aniline is an organic compound with the molecular formula C16H14N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenone with thiourea can yield the thiazole ring, which can then be further functionalized to introduce the aniline group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
化学反応の分析
Types of Reactions
2-Methyl-5-(2-phenylthiazol-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the aniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
2-Methyl-5-(2-phenylthiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Medicine: Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials
作用機序
The mechanism of action of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline depends on its specific application. In biological systems, thiazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists .
類似化合物との比較
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar chemical properties but lacking the phenyl and aniline groups.
5-Phenylthiazole: Contains a phenyl group attached to the thiazole ring but lacks the methyl and aniline groups.
2-Aminothiazole: Features an amino group attached to the thiazole ring but lacks the phenyl and methyl groups
Uniqueness
2-Methyl-5-(2-phenylthiazol-4-yl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the thiazole ring and the aniline group allows for a wide range of chemical modifications and applications .
特性
分子式 |
C16H14N2S |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
2-methyl-5-(2-phenyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C16H14N2S/c1-11-7-8-13(9-14(11)17)15-10-19-16(18-15)12-5-3-2-4-6-12/h2-10H,17H2,1H3 |
InChIキー |
HIZZAKLAIDGMHF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11810687.png)



